Bienvenue dans la boutique en ligne BenchChem!

WM-3835

HBO1 KAT7 MYST2

WM-3835 is the only HBO1/KAT7 inhibitor with peer-reviewed in vivo CRPC xenograft efficacy (5 mg/kg i.p., no toxicity) and validated on-target specificity confirmed by loss of activity in HBO1-KO cells. Unlike pan-HAT agents (Anacardic Acid) or KAT6A-selective compounds (WM-1119, PF-9363), it provides a clean pharmacological tool for dissecting KAT7-dependent gene regulation in prostate cancer, osteosarcoma, and glioblastoma. This first-in-class probe is essential for studies requiring unambiguous attribution of phenotype to HBO1 catalytic activity.

Molecular Formula C20H17FN2O4S
Molecular Weight 400.4 g/mol
Cat. No. B15607445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWM-3835
Molecular FormulaC20H17FN2O4S
Molecular Weight400.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H17FN2O4S/c1-13-10-15(14-6-3-2-4-7-14)11-18(19(13)21)20(25)22-23-28(26,27)17-9-5-8-16(24)12-17/h2-12,23-24H,1H3,(H,22,25)
InChIKeyKVJFJJXCBRSCDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WM-3835: A First-in-Class HBO1/KAT7 Inhibitor with Quantitatively Validated Biochemical and Cellular Differentiation from Analogous MYST Acetyltransferase Inhibitors


WM-3835 (CAS 2229025-70-9) is a cell-permeable hydroxybenzenesulfonohydrazide small molecule that acts as a potent, selective, Ac-CoA competitive and reversible inhibitor of the MYST family acetyltransferases HBO1 (KAT7/MYST2), KAT6A, and TIP60, with IC50 values of 30 nM, 17 nM, and 312 nM, respectively . It is recognized as the first-in-class HBO1 inhibitor with demonstrated in vivo antitumor activity across multiple solid tumor and hematologic malignancy models, including castration-resistant prostate cancer (CRPC) and osteosarcoma (OS) [1]. Unlike pan-histone acetyltransferase (HAT) inhibitors such as Anacardic Acid and Garcinol, or KAT6A-selective inhibitors including WM-1119 and PF-9363, WM-3835 occupies the acetyl-CoA binding pocket of HBO1 with a distinct potency and selectivity fingerprint that makes it the preferred chemical probe for dissecting KAT7-dependent biology [2].

Why Generic Substitution with Pan-MYST or KAT6A-Selective Inhibitors Fails for HBO1/KAT7-Dependent Phenotypes


HBO1 (KAT7) catalyzes histone H3K14 and H4K5/K12 acetylation, regulating gene programs that are mechanistically distinct from those controlled by KAT6A or KAT5 [1]. Genetic knockout or shRNA silencing of HBO1 in prostate cancer and osteosarcoma cells recapitulates the anti-proliferative and pro-apoptotic effects of WM-3835; addition of WM-3835 to HBO1-silenced cells fails to produce further cytotoxicity, confirming on-target specificity [1]. In contrast, KAT6A-selective inhibitors such as WM-1119 exhibit minimal KAT7 activity (IC50 >10,000 nM), and PF-9363, despite potent KAT6A inhibition (IC50 1.6 nM), shows weak KAT7 activity (IC50 3,100 nM), rendering them ineffective for HBO1-dependent indications [2]. Pan-HAT inhibitors like Anacardic Acid are non-specific and inhibit multiple acetyltransferases (p300, PCAF, Tip60) and non-HAT enzymes, precluding clean mechanistic interpretation [3]. Therefore, procurement of WM-3835 rather than a generic MYST family inhibitor is mandatory for experiments where HBO1/KAT7 catalytic inhibition is the defined experimental variable.

WM-3835 Product-Specific Quantitative Differentiation Evidence Guide


Superior KAT7 Inhibitory Potency: WM-3835 Demonstrates 2.9-Fold to >14-Fold Lower IC50 Than WM-8014, PF-9363, and WM-1119 in Head-to-Head Biochemical Assay

In a standardized radiometric KAT7/MYST2 histone acetyltransferase assay, WM-3835 inhibited KAT7 enzymatic activity with an IC50 of 700 nM [1]. Under identical assay conditions using histone H3 substrate (2.5 µM) and Acetyl-CoA (0.5 µM), the IC50 values for comparator MYST inhibitors were: WM-8014, 2,000 nM; PF-9363, 3,100 nM; WM-1119, >10,000 nM; Anacardic Acid, 5,200 nM; and Garcinol, 11,000 nM [1]. WM-3835 is therefore 2.9-fold more potent than WM-8014, 4.4-fold more potent than PF-9363, and >14-fold more potent than WM-1119 against KAT7.

HBO1 KAT7 MYST2 histone acetyltransferase IC50 biochemical assay

KAT7-over-KAT5 Selectivity Margin: WM-3835 Provides 10.4-Fold Selectivity, Enabling Cleaner Mechanistic Interpretation Than Pan-HAT Inhibitors

WM-3835 inhibits KAT7 with an IC50 of 30 nM and KAT5 (TIP60) with an IC50 of 312 nM, yielding a KAT7-over-KAT5 selectivity ratio of 10.4-fold . In contrast, the pan-HAT inhibitor Anacardic Acid inhibits p300 and PCAF non-specifically with IC50 values of ~8.5 µM and ~5.0 µM, respectively, lacking any meaningful selectivity among HAT family members [1]. The KAT5-selective inhibitor NU9056 (IC50 2 µM against KAT5) has negligible KAT7 activity . PF-9363, while a highly potent KAT6A inhibitor (IC50 1.6 nM), is 1,937-fold selective for KAT6A over KAT7, making it unsuitable for attributing phenotypes to HBO1 [REFS-2 of Section 2]. The 10.4-fold KAT7-over-KAT5 selectivity window of WM-3835 is critical for differentiating HBO1-mediated from TIP60-mediated acetylation events in cellular models.

KAT5 TIP60 selectivity off-target MYST family

In Vivo Antitumor Efficacy in CRPC Xenograft: WM-3835 at 5 mg/kg Daily Inhibits Tumor Growth Without Apparent Toxicity in a Model Where Comparator Data Are Absent

In a nude mouse xenograft model bearing primary human CRPC (pPC-1) tumors, daily intraperitoneal administration of WM-3835 at 5 mg/kg for 14 consecutive days significantly reduced xenograft volumes and tumor weights compared to vehicle control [1]. At Day-42, WM-3835-treated xenografts were significantly lighter than vehicle-treated controls. Estimated daily tumor growth (mm³/day) was potently suppressed throughout the treatment period. No apparent toxicities were observed, and mouse body weights did not differ significantly between WM-3835 and vehicle groups [REFS-1, lines 410–412]. Corresponding in vivo CRPC efficacy data for WM-8014, PF-9363, or WM-1119 have not been reported, leaving WM-3835 as the only MYST inhibitor with peer-reviewed in vivo proof-of-concept in a clinically relevant CRPC model.

CRPC xenograft in vivo prostate cancer tumor growth inhibition

Cancer Cell-Selective Cytotoxicity: WM-3835 Spares Normal Prostate Epithelial Cells While Potently Inhibiting CRPC Cells, a Differentiation from Non-Selective Pan-HAT Inhibitors

Treatment of primary human prostate cancer cells from CRPC patients (pPC-1 through pPC-4) with WM-3835 at 10 µM significantly inhibited cell viability, proliferation, and Transwell migration, while identical treatment of primary human prostate epithelial cells (pEpi1, pEpi2) from two independent patients produced no significant cytotoxicity [1]. This binary differential response—robust cancer cell inhibition with sparing of normal epithelial counterparts—contrasts with pan-HAT inhibitors such as Anacardic Acid and Garcinol, which are documented as non-specific inhibitors affecting multiple HAT and non-HAT enzymes, leading to cytotoxicity across both cancerous and normal cell types [2]. The cell-type selectivity of WM-3835 is mechanistically linked to elevated HBO1 expression in CRPC tissues and cells relative to normal prostate epithelium [1].

cancer selectivity normal cells prostate epithelial therapeutic window cytotoxicity

EGFR Inhibitor Synergy in Glioblastoma: WM-3835 Enhances Erlotinib Anti-GBM Activity with Quantifiable ZIP Synergy Scores, a Finding Not Recapitulated with KAT6A Inhibitors

In EGFR-amplified glioblastoma stem cells (GSC17, GSC34, GSC11) and patient-derived GBM6 cells, the combination of WM-3835 with the EGFR inhibitor erlotinib produced positive ZIP synergy scores as calculated by SynergyFinder [1]. Glioma sphere formation assays demonstrated that WM-3835 (10 µM) combined with erlotinib (0.4–1.0 µM) reduced sphere formation more potently than either single agent across all four GBM models tested [1]. This synergy was mechanistically linked to KAT7-driven gene programs activated by the EGFR co-amplified lncRNA HELDR, a pathway not engaged by KAT6A-selective inhibitors [2]. In vivo, the combination extended survival in orthotopic GBM xenograft models [1].

glioblastoma EGFR erlotinib synergy KAT7 ZIP score

On-Target Validation in Osteosarcoma: WM-3835 Anti-Tumor Activity Is Completely Abrogated in HBO1-Knockout Cells, Confirming Pharmacological Specificity

In osteosarcoma (OS) cell lines (MG63, U2OS) and primary human OS cells, WM-3835 potently suppressed cell proliferation, migration, and invasion while activating apoptosis [1]. Critically, the anti-OS activity of WM-3835 was completely lost in HBO1-knockout OS cells generated by CRISPR/Cas9, confirming that the compound's cellular effects are mediated specifically through HBO1 catalytic inhibition [1]. HBO1 silencing via shRNA alone produced significant anti-OS effects, and subsequent addition of WM-3835 failed to produce further cytotoxicity, demonstrating on-target saturation [1]. In vivo, intraperitoneal injection of WM-3835 inhibited OS xenograft growth in SCID mice [1]. This isogenic system (HBO1-WT vs. HBO1-KO) provides a definitive target engagement control unavailable with comparator MYST inhibitors that lack published HBO1-KO rescue data.

osteosarcoma HBO1 knockout CRISPR/Cas9 target engagement apoptosis

WM-3835 Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


CRPC Preclinical Drug Discovery: Xenograft Efficacy Studies Requiring a Validated In Vivo-Active HBO1 Inhibitor

Investigators developing HBO1-targeted therapies for castration-resistant prostate cancer should select WM-3835 as their tool compound. It is the only HBO1 inhibitor with peer-reviewed in vivo efficacy data in a primary human CRPC xenograft model, demonstrating significant tumor growth inhibition at 5 mg/kg i.p. daily without observable toxicity [1]. Its cancer cell-selective cytotoxicity—potently inhibiting CRPC cells while sparing normal prostate epithelial cells—makes it suitable for combination studies with standard-of-care agents without confounding normal tissue toxicity [1]. No other MYST family inhibitor (WM-8014, PF-9363, WM-1119) has published CRPC xenograft efficacy data.

Glioblastoma Epigenetic Combination Therapy: KAT7 Inhibition to Overcome EGFR Inhibitor Resistance

For glioblastoma research groups developing combination strategies to overcome EGFR inhibitor resistance, WM-3835 is the only KAT7 inhibitor with quantifiable synergy data (positive ZIP scores) when combined with erlotinib across multiple EGFR-amplified GSC models [2]. The mechanistic link to KAT7-driven gene programs downstream of the EGFR co-amplified lncRNA HELDR provides a rational basis for combination design that cannot be addressed with KAT6A-selective probes [2]. WM-3835 should be the KAT7 inhibitor of choice for in vitro and in vivo GBM combination studies.

Osteosarcoma Target Validation: Isogenic HBO1-WT/KO Systems for Pharmacological Confirmation

Osteosarcoma researchers requiring definitive target engagement validation should employ WM-3835 in conjunction with HBO1-knockout or HBO1-silenced isogenic OS cell lines [3]. The complete loss of WM-3835 activity in HBO1-KO cells provides an unequivocal control for on-target pharmacology, a validation standard not yet established for other MYST inhibitors in OS [3]. This system is ideal for RNA-seq, ChIP-seq, and acetyl-proteomics studies aimed at mapping the HBO1-dependent acetylome and transcriptome in bone cancer.

KAT7 vs. KAT6A Mechanistic Dissection: Selectivity Profiling in MYST Family Biology Studies

Epigenetics laboratories studying the distinct biological functions of MYST family acetyltransferases should use WM-3835 as their KAT7-selective probe, paired with PF-9363 or WM-1119 as KAT6A-selective comparators [4]. The 10.4-fold KAT7-over-KAT5 selectivity window of WM-3835, combined with its >14-fold potency advantage over WM-1119 against KAT7, enables cleaner attribution of phenotypes to HBO1 catalytic activity. This probe pair is recommended for comparative transcriptomic and epigenetic profiling studies designed to differentiate KAT7-dependent from KAT6A-dependent gene regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for WM-3835

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.